2-((1-Bromonaphthalen-2-yl)oxy)acetic acid
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Overview
Description
2-((1-Bromonaphthalen-2-yl)oxy)acetic acid is an organic compound with the molecular formula C12H9BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and an acetic acid moiety
Preparation Methods
The synthesis of 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid typically involves the following steps:
Chemical Reactions Analysis
2-((1-Bromonaphthalen-2-yl)oxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones under strong oxidizing conditions.
Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((1-Bromonaphthalen-2-yl)oxy)acetic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical compounds due to its structural features.
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom and the acetic acid moiety can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid include:
2-((4-Bromonaphthalen-1-yl)oxy)acetic acid: This compound has the bromine atom in a different position on the naphthalene ring, which can affect its reactivity and biological activity.
2-(1-Bromonaphthalen-2-yl)acetic acid: This compound lacks the ether linkage present in this compound, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and an acetic acid moiety, which provide a combination of reactivity and potential biological activity.
Properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15/h1-6H,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZQQUCWIZZKDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351734 |
Source
|
Record name | [(1-bromo-2-naphthyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41791-59-7 |
Source
|
Record name | [(1-bromo-2-naphthyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(1-bromonaphthalen-2-yl)oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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